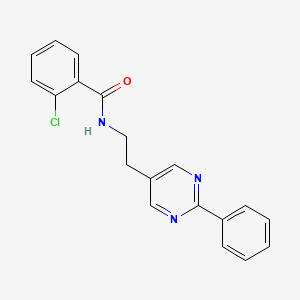

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

説明

特性

IUPAC Name |

2-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-17-9-5-4-8-16(17)19(24)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEKKOBELUFFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the phenylpyrimidine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.

Attachment of the ethyl chain: The phenylpyrimidine intermediate is then reacted with an ethylating agent under basic conditions to introduce the ethyl chain.

Formation of the benzamide core: The final step involves the reaction of the ethylated phenylpyrimidine with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: The phenylpyrimidine moiety can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted benzamide .

科学的研究の応用

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

Biological Research: The compound can be used to study the biological activity of benzamide derivatives and their interactions with various biological targets.

Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity, for use in sensors or electronic devices.

作用機序

The mechanism of action of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the targets of the compound .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

- Structural Differences : Replaces the pyrimidinyl group with a methoxy-substituted benzamide and a simpler phenethyl chain.

- The absence of the pyrimidine ring reduces opportunities for aromatic stacking interactions, which may limit its binding affinity to pyrimidine-dependent targets.

- Applications : Similar benzamides are explored for antimicrobial or kinase-inhibitory activity, though specific data for this compound are unavailable .

2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (Triflumuron)

- Structural Differences : Incorporates a trifluoromethoxy-phenyl urea group instead of the pyrimidinyl-ethyl chain.

- Functional Implications :

- The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for pesticidal use (e.g., insect growth regulation).

- The urea linkage introduces hydrogen-bonding capacity, differing from the amide linkage in the target compound.

- Applications : Widely used as an insecticide, highlighting how chloro-benzamide scaffolds can be tailored for agrochemical purposes .

4-Amino-5-chloro-2-methoxy-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)benzamide

- Structural Differences: Features a piperazinyl-pyridinyl ethyl chain and amino/methoxy substitutions on the benzamide.

- Amino and methoxy groups may improve solubility but reduce steric bulk compared to the target compound’s pyrimidine group.

- Applications : Similar structures are investigated for serotonin receptor modulation .

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide

- Structural Differences : Substitutes the pyrimidine ring with a chlorinated trifluoromethylpyridinyl-oxyethyl chain.

- Functional Implications :

- The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism.

- The pyridinyl-oxyethyl linker may alter conformational flexibility compared to the pyrimidinyl-ethyl group.

- Applications : Such derivatives are explored in herbicide development due to their stability and target selectivity .

Research Implications and Gaps

- Synthetic Challenges : The ethyl-pyrimidine linkage may require specialized coupling reagents or protective group strategies, as seen in carbodiimide-mediated syntheses of related benzamides .

- Comparative Data Needed : Empirical studies comparing binding affinities, solubility, and metabolic stability across these analogs are critical to validate structure-activity relationships.

生物活性

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a chloro group and an ethyl chain linked to a phenylpyrimidine moiety, which may contribute to its interaction with various biological targets.

The molecular formula for 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is C17H18ClN3, and it has a molecular weight of 303.80 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which can lead to derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in cellular pathways. The phenylpyrimidine moiety can modulate the activity of these targets, potentially inhibiting cell proliferation or inducing apoptosis in cancer cells. The mechanism of action remains an area of active research, with ongoing studies aimed at elucidating the precise pathways involved.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives targeting cyclin-dependent kinases (CDKs) have shown promise in inhibiting cancer cell growth. The structure of this compound suggests it could similarly affect CDK pathways, leading to reduced tumor proliferation .

Case Studies

- In Vitro Studies : In vitro assays have been conducted using various cancer cell lines, demonstrating that compounds with similar structures can achieve IC50 values in the nanomolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells. For example, compounds from related classes have shown IC50 values as low as 0.0585 µg/mL against MCF-7 cells .

- Mechanistic Insights : Studies utilizing molecular docking simulations indicate that the binding affinity of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide to target proteins could be significant, suggesting potential as a therapeutic agent against specific cancers.

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.0585 µg/mL | |

| Anticancer | HeLa (Cervical Cancer) | 0.0692 µg/mL | |

| CDK Inhibition | Various CDK targets | Varies by derivative |

Applications in Medicinal Chemistry

The compound is being explored as a scaffold for developing new drugs aimed at treating cancer and other diseases. Its structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets. Furthermore, its potential use in studying biological interactions makes it valuable for both basic and applied research in pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。